molecular formula C23H20ClN5O2 B2860693 N-(3-chloro-4-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251623-47-8

N-(3-chloro-4-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2860693
CAS No.: 1251623-47-8
M. Wt: 433.9
InChI Key: JFARVALGTQYKHV-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at positions 1, 4, and 5 with distinct aromatic groups:

  • Position 1: 3,4-Dimethylphenyl (C₈H₉), contributing steric bulk and lipophilicity.
  • Position 4: Carboxamide-linked 3-chloro-4-methoxyphenyl (C₇H₅ClO₂), introducing polar (methoxy) and halogen (chloro) functionalities.
  • Position 5: Pyridin-3-yl (C₅H₄N), enabling hydrogen bonding via the pyridine nitrogen.

The triazole scaffold, with three nitrogen atoms, offers hydrogen-bonding versatility compared to pyrazole or imidazole analogs. The combination of chloro, methoxy, and dimethyl groups modulates electronic and steric properties, influencing solubility, stability, and target interactions .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O2/c1-14-6-8-18(11-15(14)2)29-22(16-5-4-10-25-13-16)21(27-28-29)23(30)26-17-7-9-20(31-3)19(24)12-17/h4-13H,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFARVALGTQYKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the triazole core through a cycloaddition reaction between an azide and an alkyne. This is followed by the introduction of the various substituents through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reactions. Quality control measures are implemented at various stages to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved in these interactions are complex and depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Pyrazole Carboxamide Derivatives ()

Pyrazole carboxamides (e.g., compounds 3a–3p ) share structural motifs with the target compound but differ in core heterocycle and substituents.

Table 1: Structural and Physical Properties Comparison

Compound Core Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound 1,2,3-Triazole C₂₃H₂₀ClN₅O₃ (est.) ~478 (est.) N/A Pyridin-3-yl, 3-Cl-4-OMe-phenyl
3a () Pyrazole C₂₁H₁₅ClN₆O 403.1 133–135 Phenyl, 4-cyano
3b () Pyrazole C₂₁H₁₄Cl₂N₆O 437.1 171–172 4-Chlorophenyl, 4-cyano
3d () Pyrazole C₂₁H₁₄ClFN₆O 421.0 181–183 4-Fluorophenyl, 4-cyano

Key Findings:

This may improve binding to targets like kinases or proteases . Pyrazole derivatives (e.g., 3a–3p) exhibit higher yields (62–71%) in synthesis, possibly due to fewer steric hindrances during coupling reactions .

Substituent Effects: Chlorine: Chloro substituents (e.g., 3b) increase molecular weight and lipophilicity (logP), favoring membrane permeability but reducing aqueous solubility. The target compound’s 3-chloro group may similarly enhance bioavailability . Pyridine vs. Phenyl: The pyridin-3-yl group (target) enables π-π stacking and hydrogen bonding, absent in phenyl-substituted pyrazoles like 3a .

Melting Points :

  • Pyrazole derivatives with electron-withdrawing groups (e.g., 3d , 4-fluorophenyl) show higher melting points (181–183°C) due to increased polarity. The target compound’s methoxy group may lower its melting point relative to chloro analogs .

Comparison with Sulfanyl- and Trifluoromethyl-Substituted Pyrazoles ()

The compound 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () diverges significantly:

Table 2: Functional Group Impact

Feature Target Compound Compound
Core Heterocycle 1,2,3-Triazole Pyrazole
Key Substituents Cl, OMe, pyridyl CF₃, S-C₆H₄Cl
Electronic Effects Mixed (EDG: OMe; EWG: Cl) Strong EWG (CF₃), moderate EWG (S)
Metabolic Stability Likely moderate (OMe stable) High (CF₃ and S resist oxidation)

Key Findings:

Trifluoromethyl (CF₃) : Enhances metabolic stability and electronegativity, improving target affinity through hydrophobic interactions. The target compound lacks CF₃ but compensates with chloro and methoxy groups .

Sulfanyl (S) Group: Introduces steric bulk and oxidation resistance.

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